4-(4-Aminobenzene-1-sulfonyl)-3-chloro-N-ethylaniline

Catalog No.
S14637395
CAS No.
101513-22-8
M.F
C14H15ClN2O2S
M. Wt
310.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Aminobenzene-1-sulfonyl)-3-chloro-N-ethylanil...

CAS Number

101513-22-8

Product Name

4-(4-Aminobenzene-1-sulfonyl)-3-chloro-N-ethylaniline

IUPAC Name

4-(4-aminophenyl)sulfonyl-3-chloro-N-ethylaniline

Molecular Formula

C14H15ClN2O2S

Molecular Weight

310.8 g/mol

InChI

InChI=1S/C14H15ClN2O2S/c1-2-17-11-5-8-14(13(15)9-11)20(18,19)12-6-3-10(16)4-7-12/h3-9,17H,2,16H2,1H3

InChI Key

BCDNBNPOXJBYBT-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N)Cl

4-(4-Aminobenzene-1-sulfonyl)-3-chloro-N-ethylaniline is a chemical compound characterized by its complex structure, which includes an amine group, a sulfonyl group, and a chloro substituent. Its molecular formula is C13H15ClN2O2S, and it has a molecular weight of approximately 300.79 g/mol. The compound is notable for its potential biological activities, particularly in the field of medicinal chemistry.

Typical for aromatic amines and sulfonamides. Key reactions include:

  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
  • Sulfonation: The aromatic ring can undergo further sulfonation, enhancing its solubility and reactivity.
  • Acylation: The amino group can react with acyl chlorides to form amides, which may exhibit different biological activities.

4-(4-Aminobenzene-1-sulfonyl)-3-chloro-N-ethylaniline has shown significant biological activity in various studies:

  • Anticancer Activity: Similar compounds have been evaluated for their anti-proliferative effects against cancer cell lines. For instance, derivatives of similar sulfonamides exhibited selective inhibition against breast cancer cell lines, indicating potential for therapeutic applications in oncology .
  • Enzyme Inhibition: Compounds with similar structures have demonstrated inhibitory effects on carbonic anhydrases, important enzymes in various physiological processes .

The synthesis of 4-(4-Aminobenzene-1-sulfonyl)-3-chloro-N-ethylaniline typically involves several steps:

  • Formation of the Sulfonamide: Reaction of 4-aminoaniline with sulfonyl chloride to form the sulfonamide derivative.
  • Chlorination: Introduction of the chloro group through electrophilic aromatic substitution.
  • Ethylation: N-ethylation can be achieved using ethyl halides in the presence of a base to yield the final product.

These methods are often optimized for yield and purity through various reaction conditions such as temperature and solvent choice.

This compound has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting cancer or bacterial infections.
  • Chemical Research: It can be used as a building block in organic synthesis for creating more complex molecules.

Studies on the interactions of 4-(4-Aminobenzene-1-sulfonyl)-3-chloro-N-ethylaniline with biological targets are crucial for understanding its pharmacological profile. Investigations into its binding affinity with enzymes such as carbonic anhydrases have been conducted, revealing important insights into its mechanism of action . Additionally, studies on cellular uptake and cytotoxicity provide valuable information regarding its safety and efficacy in therapeutic contexts.

Several compounds share structural similarities with 4-(4-Aminobenzene-1-sulfonyl)-3-chloro-N-ethylaniline. Here are some notable examples:

Compound NameStructure HighlightsUnique Features
4-AminobenzenesulfonamideContains an amino and sulfonamide groupExhibits significant anti-cancer properties
3-ChloroanilineChlorine substitution on anilineUsed in dye manufacturing; lower biological activity
N-EthylanilineEthyl substitution on anilineCommonly used as a precursor in organic synthesis
4-ChloroanilineChlorine substitution on para positionKnown for its application in pesticide production

The uniqueness of 4-(4-Aminobenzene-1-sulfonyl)-3-chloro-N-ethylaniline lies in its combination of a sulfonamide functionality with both chloro and ethyl groups, which may enhance its bioactivity compared to other similar compounds.

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

310.0542766 g/mol

Monoisotopic Mass

310.0542766 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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